molecular formula C14H10F3N3O3 B14611520 N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide CAS No. 57421-00-8

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B14611520
CAS No.: 57421-00-8
M. Wt: 325.24 g/mol
InChI Key: MGGRKWVQQKHOST-UHFFFAOYSA-N
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Description

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro group. . The final step involves the formation of the benzamide structure through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitro and amino groups can participate in various chemical interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and trifluoromethyl groups enhances its potential for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

57421-00-8

Molecular Formula

C14H10F3N3O3

Molecular Weight

325.24 g/mol

IUPAC Name

N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H10F3N3O3/c15-14(16,17)9-6-10(12(18)11(7-9)20(22)23)19-13(21)8-4-2-1-3-5-8/h1-7H,18H2,(H,19,21)

InChI Key

MGGRKWVQQKHOST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

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